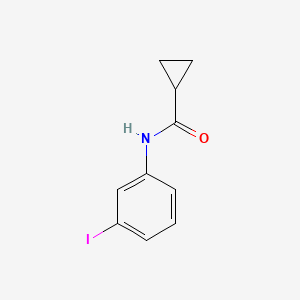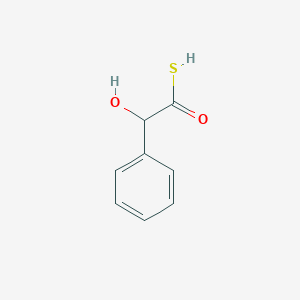![molecular formula C13H18O2 B8559833 [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol](/img/structure/B8559833.png)
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol
Descripción general
Descripción
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol is an organic compound that features a cyclopropylmethoxy group attached to an ethylphenylmethanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with cyclopropylmethanol in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Catalyst: Palladium on carbon or other suitable catalysts
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Reflux conditions or elevated temperatures around 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols or hydrocarbons.
Substitution: Can undergo nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid.
Reduction: Formation of cyclopropylmethoxyethylbenzene.
Substitution: Formation of various substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of [4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. It may act by:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
Enzyme inhibition: Inhibiting enzymes involved in metabolic processes.
Modulating gene expression: Affecting the transcription and translation of specific genes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenethylamine
- 4-Methoxyphenylacetonitrile
- 4-Methoxybenzyl chloride
Uniqueness
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol is unique due to its cyclopropylmethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol |
InChI |
InChI=1S/C13H18O2/c14-9-12-3-1-11(2-4-12)7-8-15-10-13-5-6-13/h1-4,13-14H,5-10H2 |
Clave InChI |
PCEGMPLXYKKKAL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COCCC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

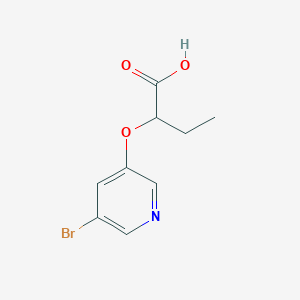
![6-Chloro-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B8559755.png)
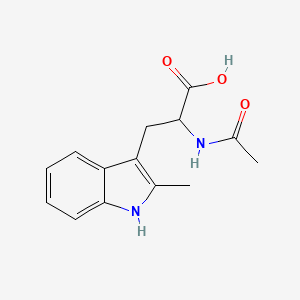
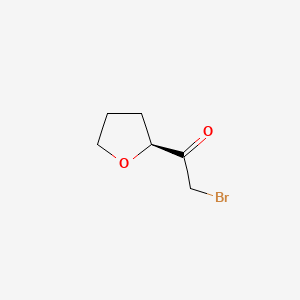
![[2,3'-Bipyridin]-2'(1'H)-one](/img/structure/B8559776.png)
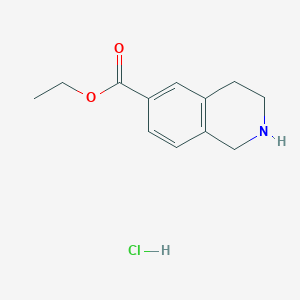
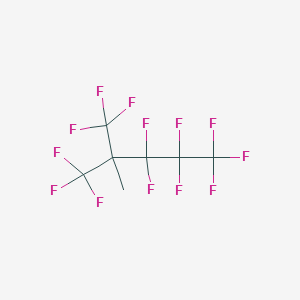
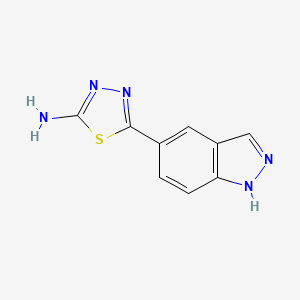
![8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine](/img/structure/B8559814.png)
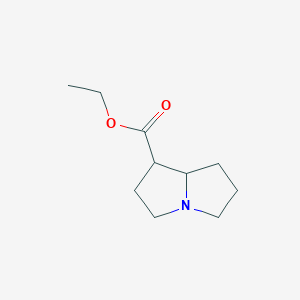
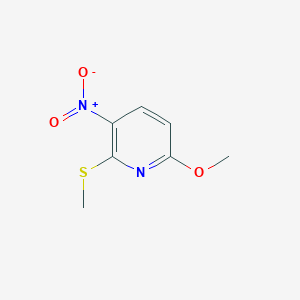
![1-[6-(2-Chloro-4-methyxyphenoxy)-hexyl]-imidazole](/img/structure/B8559828.png)
